Ethyl 4-(4-fluorophenyl)-2-thiazolecarboxylate
Overview
Description
Ethyl 4-(4-fluorophenyl)-2-thiazolecarboxylate is a useful research compound. Its molecular formula is C12H10FNO2S and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
Antiviral and Antituberculosis Activity
Ethyl 4-(4-fluorophenyl)-2-thiazolecarboxylate derivatives have been evaluated for their potential in treating infectious diseases. For example, certain derivatives demonstrated inhibitory activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis, indicating a potential pathway for new antituberculosis drugs (El-Emam et al., 2020). Additionally, compounds related to this compound have shown activity against the Herpes simplex virus type-1 (HSV-1), offering insights into novel antiviral therapies (Dawood et al., 2011).
Cancer Research
Novel quinazolinone-based derivatives of this compound have been synthesized and shown to inhibit VEGFR-2 and EGFR tyrosine kinases, crucial targets in cancer treatment. These compounds exhibit potent cytotoxic activity against various human cancer cell lines, suggesting their potential as effective anti-cancer agents (Riadi et al., 2021).
Material Science Applications
- Electrochemical and Electrochromic Properties: Derivatives of this compound have been utilized in the synthesis of novel donor–acceptor type monomers for electrochromic materials. These materials exhibit significant changes in color upon oxidation and reduction, demonstrating their potential for use in smart windows and displays (Hu et al., 2013).
Chemical Synthesis and Sensing Applications
Synthesis of Hybrid Molecules
this compound derivatives have been synthesized as part of a study exploring the microwave-assisted synthesis of hybrid molecules with penicillanic or cephalosporanic acid moieties. These compounds exhibit antimicrobial, antilipase, and antiurease activities, highlighting their potential in developing new antimicrobial agents (Başoğlu et al., 2013).
Fluorescent pH Sensors
A heteroatom-containing organic fluorophore derived from this compound has been developed as a fluorescent pH sensor. This sensor demonstrates reversible color changes between blue and dark states upon protonation and deprotonation, making it a useful tool for detecting acidic and basic conditions in various environments (Yang et al., 2013).
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUPIAOHATZXPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401188186 | |
Record name | 2-Thiazolecarboxylic acid, 4-(4-fluorophenyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401188186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-37-6 | |
Record name | 2-Thiazolecarboxylic acid, 4-(4-fluorophenyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886366-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiazolecarboxylic acid, 4-(4-fluorophenyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401188186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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